molecular formula C16H14N6O3S B2987069 1-(2,5-dimethoxyphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892749-29-0

1-(2,5-dimethoxyphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2987069
CAS RN: 892749-29-0
M. Wt: 370.39
InChI Key: XLFBFPPUXMZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H14N6O3S and its molecular weight is 370.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Compounds within the oxadiazole and triazole families have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. For instance, the N-Mannich bases derived from 1,3,4-oxadiazole showed potent activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans. These compounds have also been tested for their effectiveness against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), and human breast cancer (MCF7), demonstrating optimal anti-proliferative activity (L. H. Al-Wahaibi et al., 2021).

Cholinesterase Inhibition

Another study focused on the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains. These compounds were designed as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine and are targets for treating conditions like dementias and myasthenia gravis. The compounds showed moderate dual inhibition of AChE and BChE, with certain derivatives being more effective than the established drug rivastigmine (Václav Pflégr et al., 2022).

Novel Synthetic Approaches

Research has also been conducted on novel synthetic methods for these compounds. For example, a one-pot, four-component condensation reaction was developed to synthesize 2,5-disubstituted 1,3,4-oxadiazole derivatives efficiently. This method allows for the synthesis of these derivatives at ambient temperature without the need for a catalyst, offering an alternative approach to creating fully substituted 1,3,4-oxadiazole derivatives (A. Ramazani & A. Rezaei, 2010).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-23-9-5-6-11(24-2)10(8-9)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-7-26-12/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBFPPUXMZZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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